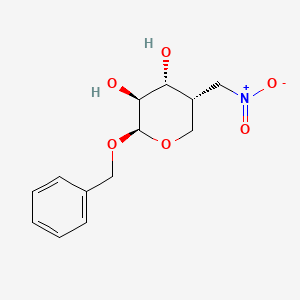
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside is a synthetic organic compound that belongs to the class of nitro sugars These compounds are characterized by the presence of a nitro group attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected arabinopyranoside.
Nitromethylation: The key step involves the introduction of the nitromethyl group at the 4-position of the sugar ring. This can be achieved using nitromethane in the presence of a base such as sodium hydride or potassium carbonate.
Benzyl Protection: The benzyl group is introduced to protect the hydroxyl group at the 4-position. This can be done using benzyl chloride in the presence of a base like sodium hydroxide.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, benzyl chloride.
Major Products Formed
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted arabinopyranosides.
Scientific Research Applications
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or viral infections.
Biological Studies: The compound can be used to study the effects of nitro sugars on biological systems, including their interactions with enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The benzyl group may enhance the compound’s binding affinity to specific targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-glucopyranoside
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-galactopyranoside
- (4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-mannopyranoside
Uniqueness
(4R)-Benzyl-4-deoxy-4-C-nitromethyl-b-D-arabinopyranoside is unique due to its specific sugar moiety (arabinopyranoside) and the position of the nitromethyl group. This structural uniqueness can result in different biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H17NO6 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4-diol |
InChI |
InChI=1S/C13H17NO6/c15-11-10(6-14(17)18)8-20-13(12(11)16)19-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2/t10-,11-,12+,13-/m1/s1 |
InChI Key |
POWXZODMVVLAHO-FVCCEPFGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


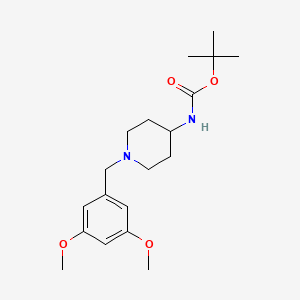
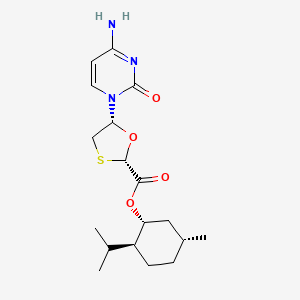


![tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate](/img/structure/B11829434.png)
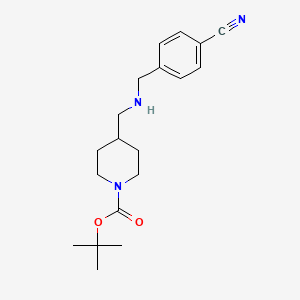
![2-((8S,9R,10S,13R,14S,16R,17R)-9-Fluoro-17-hydroxy-13-(iodomethyl)-10,16-dimethyl-3,11-dioxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B11829452.png)
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)



![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)
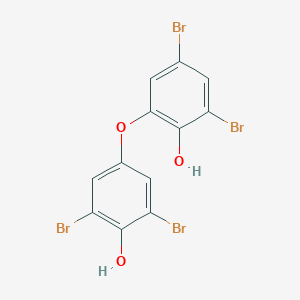
![((3aR,4R,6R,6aR)-6-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11829496.png)
